

# Orteronel PSA progression time comparison

**Author:** Smolecule Technical Support Team. **Date:** February 2026

**Compound Focus:** Orteronel

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## Orteronel PSA Progression Data

The data for **Orteronel** comes from a single-arm phase 1/2 clinical trial, which means it was studied without a direct comparison group within the trial. The results are as follows [1]:

- **Intervention:** Orteronel (TAK-700) + Docetaxel-Prednisone (DP)
- **Reported Outcome:** Median Time to PSA Progression
- **Result:** 6.7 months

## Comparative Landscape of mCRPC Treatments

A 2025 network meta-analysis provides a horizontal comparison of various first-line therapies for metastatic castration-resistant prostate cancer (mCRPCa). The table below summarizes the top-performing therapies for the "Time to PSA Progression" (TTPP) endpoint. Note that the **Orteronel**+DP regimen was not included in this analysis [2] [3].

Therapy	Hazard Ratio (HR) for TTPP vs. Comparator	SUCRA Value
Lutetium-177 (Lu177) + Androgen Receptor Inhibitor (ARI)	HR: 0.07 (0.01, 0.87)	91%

Therapy	Hazard Ratio (HR) for TTPP vs. Comparator	SUCRA Value
PARP Inhibitor (PARPi) + ARI	HR: 0.18 (0.03, 0.98)	84%
Androgen Receptor Inhibitor (ARI)	HR: 0.31 (0.12, 0.79)	64%
PARP Inhibitor (PARPi)	HR: 0.36 (0.15, 0.85)	57%
Docetaxel-based Chemotherapy	HR: 0.45 (0.21, 0.96)	44%

> **Note on Data:** SUCRA (Surface under the Cumulative Ranking Curve) is a statistical measure used in meta-analyses to rank treatments. A higher SUCRA percentage (closer to 100%) indicates a higher probability of being the best treatment for that specific outcome [2] [3].

## Experimental Protocol from Cited Studies

For the purpose of reproducibility, here is a summary of the key methodological details from the studies cited.

### 1. Network Meta-Analysis (2025) [2] [3]

- **Objective:** To horizontally compare the therapeutic and adverse effects of all common first-line and second-line therapies for mCRPCa.
- **Search Strategy:** A systematic review was conducted in four databases (PubMed, Web of Science, Embase, Cochrane Library) up to January 5, 2025.
- **Study Selection:** Included 24 Randomized Controlled Trials (RCTs) involving 13,059 cases. The population was restricted to patients with mCRPCa.
- **Data Extraction & Analysis:** Data on outcomes including overall survival, radiographic progression-free survival, and time to PSA progression were extracted and analyzed using network meta-analysis techniques in R and Stata.

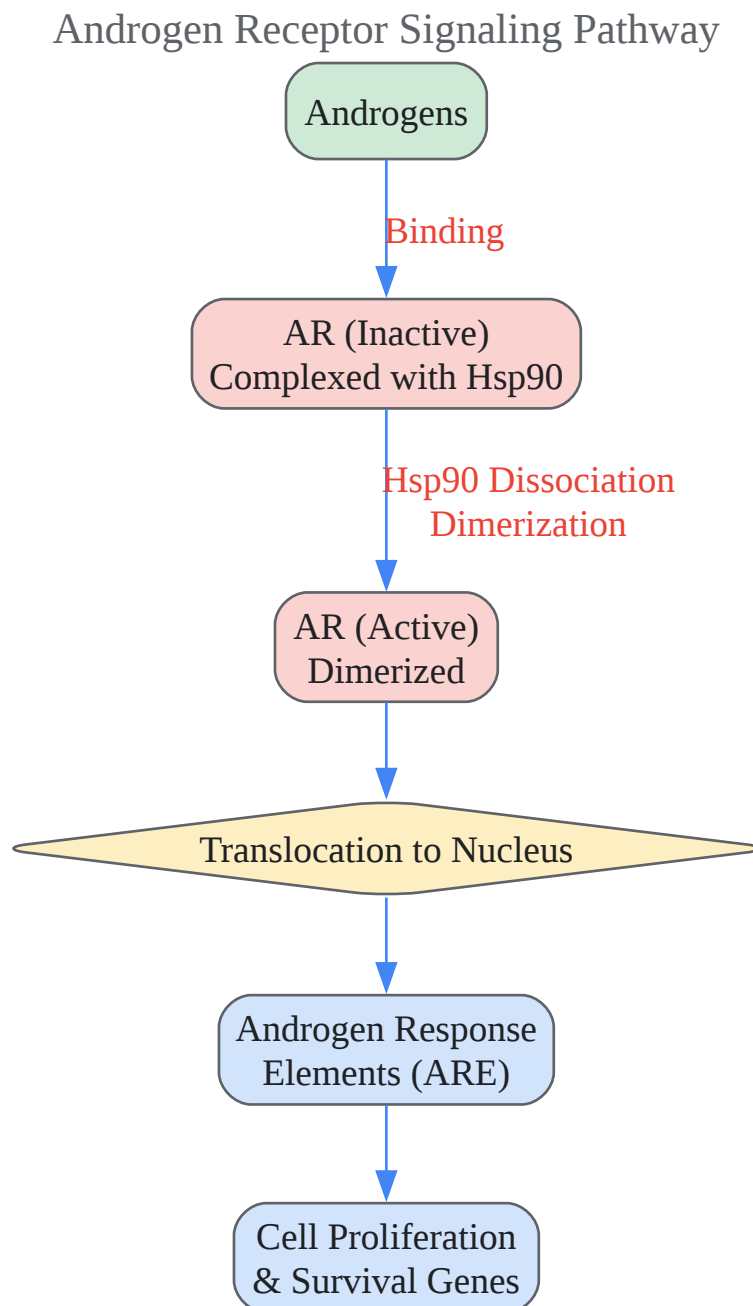
### 2. Orteronel Phase 1/2 Study (2015) [1]

- **Objective:** To evaluate the safety and efficacy of **Orteronel** plus Docetaxel-Prednisone in men with chemotherapy-naïve mCRPCa.
- **Study Design:** Multi-phase clinical trial. Phase 1 determined the recommended dose of **Orteronel** (400 mg twice daily) for use with standard DP. Phase 2 evaluated this combination.

- **Key Efficacy Measures:** PSA response rate (proportion of patients with a  $\geq 50\%$  decline in PSA), and time to PSA progression. Median time to PSA progression was calculated using Kaplan-Meier estimates.

## Androgen Receptor Signaling Pathway

The following diagram illustrates the core androgen receptor signaling pathway, the key pathway targeted by many mCRPCa therapies, including ARIs. Dysregulations in this pathway are a primary driver of castration-resistant disease [4].



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## Interpretation and Data Gaps

The available evidence indicates that **combination therapies, particularly Lutetium-177 or a PARP inhibitor with an Androgen Receptor Inhibitor**, are ranked highest for delaying PSA progression in the first-line mCRPCa setting [2] [3].

- **The 6.7-month result for Orteronel+DP** comes from a smaller, single-arm study, making direct comparison to the network meta-analysis difficult [1].
- **Orteronel is an investigational drug** that inhibits the 17,20-lyase enzyme, and its development status may explain the lack of recent comparative data [1].

For a definitive comparison, you would need to consult individual RCTs that directly compare the intervention of interest with a common control, which was beyond the scope of this search.

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## References

1. Phase 1/2 study of orteronel (TAK-700), an investigational 17 ... [pubmed.ncbi.nlm.nih.gov]
2. Comparative therapeutic efficacy and safety of first-line ... [sciencedirect.com]
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**Address:** Ontario, CA 91761, United States  
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